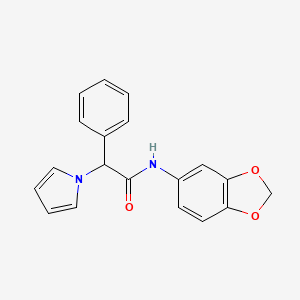
N-(1,3-ベンゾジオキソール-5-イル)-2-フェニル-2-ピロール-1-イルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
科学的研究の応用
N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
Target of Action
A structurally similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been reported to interact with nitric oxide synthase, inducible (inos) in humans .
Biochemical Pathways
Compounds with similar structures have been reported to affect microtubule assembly, causing mitotic blockade and cell apoptosis .
Result of Action
Structurally similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
生化学分析
Biochemical Properties
The compound’s role in biochemical reactions is not well-documented. Compounds with similar structures have been synthesized and evaluated for their anticancer activity . These compounds interact with various enzymes, proteins, and other biomolecules, affecting their function and the overall biochemical reaction.
Cellular Effects
The cellular effects of N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide are not well-studied. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide is not well-understood. Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of Pyrrole Moiety: The pyrrole ring is synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reactions: The final step involves coupling the benzodioxole, phenyl, and pyrrole moieties using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: Used in organic synthesis as an intermediate.
1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: Studied for their anticancer properties.
Uniqueness
N-(1,3-Benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide stands out due to its unique combination of a benzodioxole ring, phenyl group, and pyrrole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research in medicinal chemistry and pharmacology.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-19(20-15-8-9-16-17(12-15)24-13-23-16)18(21-10-4-5-11-21)14-6-2-1-3-7-14/h1-12,18H,13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDLDYSFYYIPJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
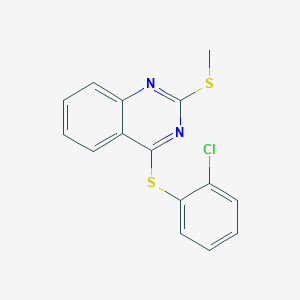
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)
![6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2387003.png)
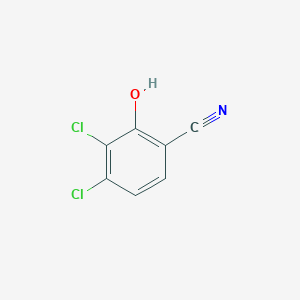
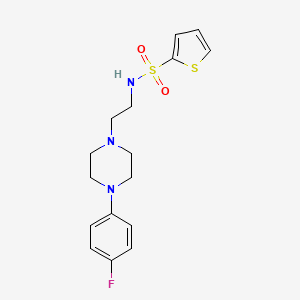
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)
![ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B2387010.png)
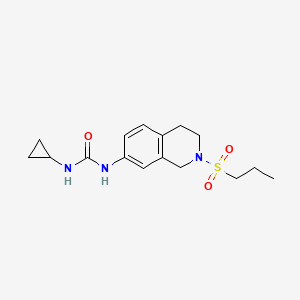
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
![7-benzyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2387019.png)
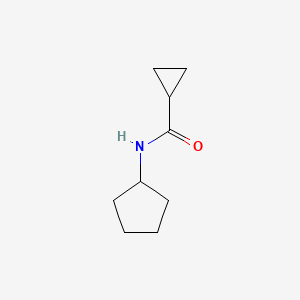
![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)
